![molecular formula C54H34O8 B8137070 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B8137070.png)
5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))
Overview
Description
5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) is a useful research compound. Its molecular formula is C54H34O8 and its molecular weight is 810.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Pharmacological Properties : A synthesized compound related to this, 5,12-diazadibenz[a,h]anthracene, has been explored for its reactivity and pharmacological properties, suggesting potential uses in chemical research (Klemm, Johnson, & Weisert, 1971).
Fluorescent pH Sensors and Biological Probes : Derivatives of this compound have been used as fluorescent pH sensors and biological probes for protein and DNA detection. This application demonstrates their utility in biochemistry and molecular biology research (Lu et al., 2010).
Electronic and Photophysical Studies : It is used in the study of electronic and photophysical properties. Such research has implications for the development of materials with specific electronic characteristics (Hur et al., 2011).
Organic Photovoltaic Cells : Star-shaped conjugated small molecules, which include derivatives of this compound, are used as electron-cascade donor materials in organic photovoltaic cells, indicating their potential in renewable energy technologies (Cha et al., 2013).
Electron Acceptors Development : A derivative, 5-Arylidenetetronate, shows promise as an electrophore for the development of novel electron acceptors, which can be applied in various electronic devices (Suzuki et al., 2021).
Photocatalytic Fluoroalkylation : An anthracene-based photocatalyst demonstrates high reducing power, which is critical for generating various fluoroalkyl radicals, a significant aspect in organic synthesis (Noto et al., 2018).
Electroluminescent Devices : Diaminoanthracene derivatives have been used as high-performance green host electroluminescent materials, offering high brightness and efficiency, crucial for advanced display technologies (Yu et al., 2002).
Organic Thin Film Transistors and Photovoltaic Cells : The synthesized molecules of related derivatives have shown good solubility and self-film-forming properties, exhibiting high charge carrier mobilities in these applications (Jo et al., 2011).
Photoluminescence Research : Metal-organic frameworks based on related compounds show potential in photoluminescence research, indicating their usefulness in studying light-emitting properties (Kan et al., 2011).
Solar Cell Applications : Certain derivatives like DFA exhibit excellent performance in organic solar cells, highlighting their role in the development of photovoltaic devices (Kıvrak et al., 2017).
properties
IUPAC Name |
4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H34O8/c55-51(56)35-17-9-31(10-18-35)39-25-40(32-11-19-36(20-12-32)52(57)58)28-43(27-39)49-45-5-1-2-6-46(45)50(48-8-4-3-7-47(48)49)44-29-41(33-13-21-37(22-14-33)53(59)60)26-42(30-44)34-15-23-38(24-16-34)54(61)62/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOYAJNZNBKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



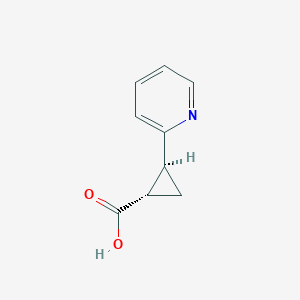
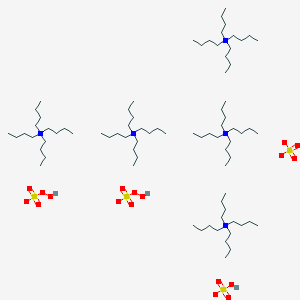


![trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8137028.png)
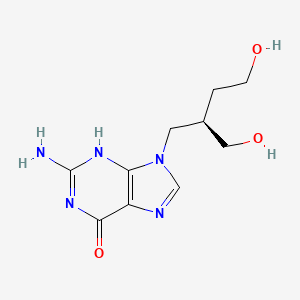



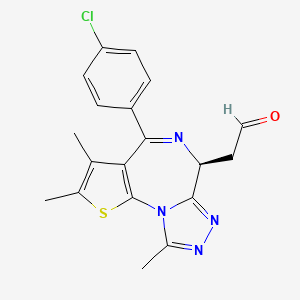
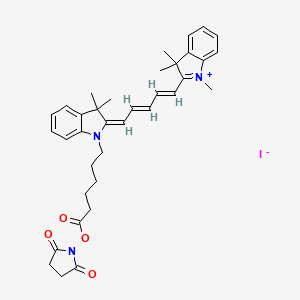

![N-((11BS)-2,6-bis(4-(naphthalen-2-yl)phenyl)-4-oxidodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137081.png)
![(11bR)-N-(2,6-Di(naphthalen-1-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137082.png)